N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]pyridine-4-carbohydrazide
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Overview
Description
N’-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]pyridine-4-carbohydrazide typically involves the condensation of 3-chloro-4-hydroxy-5-methoxybenzaldehyde with pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent with a few drops of acetic acid to catalyze the reaction . The mixture is heated under reflux conditions for several hours until the reaction is complete. The product is then filtered, washed, and recrystallized from ethanol to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazones with various functional groups replacing the chloro group.
Scientific Research Applications
N’-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]pyridine-4-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It has shown potential as an antiproliferative agent against various cancer cell lines.
Antioxidant Activity: The compound exhibits significant radical scavenging activity, making it a candidate for antioxidant therapies.
Coordination Chemistry: It can form stable complexes with transition metals, which are useful in bioinorganic chemistry.
Mechanism of Action
The compound exerts its effects primarily through its hydrazone linkage, which can interact with various biological targets. It has been shown to inhibit certain enzymes and interfere with cellular redox processes . The exact molecular targets and pathways can vary depending on the specific application, but common mechanisms include inhibition of kinases and generation of reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-chloro-2-oxo-2H-chromen-3-yl)methylidene]benzohydrazide
Uniqueness
N’-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]pyridine-4-carbohydrazide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific medicinal and chemical applications.
Properties
Molecular Formula |
C14H12ClN3O3 |
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Molecular Weight |
305.71 g/mol |
IUPAC Name |
N-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H12ClN3O3/c1-21-12-7-9(6-11(15)13(12)19)8-17-18-14(20)10-2-4-16-5-3-10/h2-8,19H,1H3,(H,18,20)/b17-8+ |
InChI Key |
URCYPQUDRKSUKR-CAOOACKPSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)Cl)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=NC=C2)Cl)O |
Origin of Product |
United States |
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